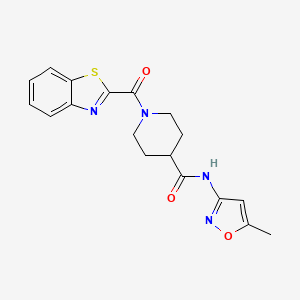
1-(1,3-ベンゾキサゾール-2-イル)-N-ベンジル-N-メチルピロリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
科学的研究の応用
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity: It has shown promising results as an antibacterial and antifungal agent, making it a candidate for the development of new antibiotics.
Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Biological Studies: It is used in various biological studies to understand its mechanism of action and potential therapeutic applications.
作用機序
Target of Action
The primary target of this compound is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It’s known that inhibitors of cathepsin s can block the enzyme’s activity, thereby affecting the processes it is involved in .
Biochemical Pathways
Given its target, it can be inferred that it may impact the antigen processing pathway and other processes involving cathepsin s .
生化学分析
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoxazole core.
N-Benzylation and N-Methylation: The final step involves the N-benzylation and N-methylation of the pyrrolidine ring, which can be achieved using benzyl chloride and methyl iodide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide can be compared with other benzoxazole derivatives:
2-(benzo[d]oxazol-2-yl)aniline: This compound has similar antibacterial properties but lacks the anticancer activity of 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide.
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: This derivative exhibits potent anti-inflammatory effects but is less effective as an antimicrobial agent.
1-(5/6-mono substituted or 5,6-disubstituted benzo[d]oxazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide: This compound shows strong antimicrobial activity but lacks the anticancer properties of 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-15-8-3-2-4-9-15)19(24)17-11-7-13-23(17)20-21-16-10-5-6-12-18(16)25-20/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYKJMXTNKTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)





![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)


![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)
